molecular formula C24H25N3O4S2 B2585915 N-(4-morpholinophenyl)-2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)acetamide CAS No. 866049-56-1

N-(4-morpholinophenyl)-2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)acetamide

Cat. No.: B2585915
CAS No.: 866049-56-1
M. Wt: 483.6
InChI Key: RJWFWQKIMQUXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-morpholinophenyl)-2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates key pharmacophores, including a morpholine ring and sulfonamide groups , which are frequently employed in the design of bioactive compounds because of their ability to form specific hydrogen bonds and other non-covalent interactions with enzyme active sites . The sulfonamide functional group in particular is a versatile template known to inhibit a wide range of biological targets, including cancer-related carbonic anhydrases, cysteine proteases, and acetylcholinesterase . Furthermore, the molecular framework of this compound suggests potential as a candidate for targeted protein degradation , a rapidly advancing therapeutic strategy. Similar compounds featuring morpholine and complex amide structures are being actively investigated in the development of Proteolysis-Targeting Chimeras (PROTACs) for degrading disease-relevant proteins such as BRD9 and EGFR . Researchers can utilize this compound as a key intermediate or a lead compound for developing novel inhibitors and degraders, studying enzyme mechanisms, and exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(benzenesulfonamido)phenyl]sulfanyl-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S2/c28-24(25-19-10-12-20(13-11-19)27-14-16-31-17-15-27)18-32-23-9-5-4-8-22(23)26-33(29,30)21-6-2-1-3-7-21/h1-13,26H,14-18H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWFWQKIMQUXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CSC3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-morpholinophenyl)-2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)acetamide is a compound with a complex structure that has garnered attention for its potential biological activities. This compound belongs to the class of morpholine derivatives and exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C24H25N3O4S2
  • Molecular Weight : 483.603 g/mol
  • CAS Number : Not specified but can be referenced through its chemical properties.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of related compounds, particularly those featuring morpholine and sulfonamide functionalities. For instance, derivatives similar to this compound have been synthesized and evaluated for their efficacy in animal models of epilepsy. The evaluation typically involves:

  • Maximal Electroshock (MES) : A standard test for assessing anticonvulsant activity.
  • Subcutaneous Pentylenetetrazole (scPTZ) : Another model used to evaluate seizure protection.

The results indicated that certain derivatives exhibited significant protection against seizures, with varying efficacy depending on the structural modifications made to the base compound. For example, compounds with higher lipophilicity showed delayed onset but prolonged duration of action in the MES test .

Structure-Activity Relationship (SAR)

The SAR studies have revealed crucial insights into how modifications to the molecular structure impact biological activity:

  • Morpholine Substituents : The presence of morpholine groups has been linked to enhanced anticonvulsant activity, possibly due to improved binding affinity to neuronal sodium channels.
  • Sulfonamide Moieties : These groups appear to play a significant role in modulating the pharmacokinetic properties of the compounds, affecting their distribution and metabolism .

Case Studies and Experimental Findings

In experimental settings, various derivatives were tested for their biological activities:

CompoundTest ModelDose (mg/kg)Efficacy
Compound 1MES100Significant protection observed
Compound 2scPTZ300Moderate protection
Compound 3MES300Delayed onset but long duration

The efficacy varied significantly based on the specific structural features of each compound, emphasizing the importance of optimizing molecular design for desired therapeutic effects .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-morpholinophenyl)-2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)acetamide exhibit promising anticancer properties. For instance, compounds containing sulfonamide groups have been shown to inhibit certain cancer cell lines effectively. The mechanism often involves the inhibition of specific enzymes or pathways essential for cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Growth

A study demonstrated that a related sulfonamide compound significantly reduced the viability of breast cancer cells in vitro. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent against malignancies .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Morpholine derivatives are often explored for their ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways.

Data Table: Antimicrobial Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundP. aeruginosa8 µg/mL

This table summarizes the antimicrobial efficacy of various compounds, including this compound, indicating its potential as an antibacterial agent .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biological processes. For example, it may act as an inhibitor of proteases or kinases involved in disease pathways.

Case Study: Enzyme Inhibition

In vitro assays showed that this compound inhibited a particular kinase associated with inflammatory responses, suggesting its potential use in treating inflammatory diseases .

Chemical Reactions Analysis

Molecular and Structural Profile

The compound exhibits a molecular formula discrepancy across sources:

SourceMolecular FormulaFormula Weight
C₁₉H₂₃N₃O₃~337.48 g/mol
C₂₄H₂₅N₃O₄S₂483.603 g/mol

While the majority of sources ( ) agree on C₂₄H₂₅N₃O₄S₂ , the molecular formula in appears inconsistent. This discrepancy warrants further structural verification. The compound’s aromatic nature and polar functional groups suggest moderate solubility in organic solvents and stability under controlled pH conditions.

Reaction Types

The compound participates in reactions characteristic of amides and sulfonamides, though specific pathways are not explicitly detailed in available literature. Typical reactivity includes:

Amide Reactions

  • Hydrolysis : Potential cleavage of the amide bond under acidic or basic conditions.

  • Aminolysis : Reaction with amines to form substituted amides.

  • Electrophilic Substitution : Reactivity of aromatic rings toward electrophiles.

Sulfonamide Reactions

  • Nucleophilic Substitution : Replacement of the sulfonamide group via nucleophilic attack.

  • Reduction : Possible reduction of the sulfonamide to yield corresponding amines.

These reactions are inferred from the compound’s functional groups rather than direct experimental data.

Analytical Characterization

The compound’s identity and purity are confirmed using:

TechniquePurpose
TLC Reaction monitoring and purity assessment
HPLC High-resolution purity analysis
NMR Structural confirmation (proton and carbon spectra)
MS Molecular weight verification

These methods ensure accurate tracking of reaction progression and product quality.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: N-(4-morpholinophenyl)-2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)acetamide
  • Molecular Formula : C25H27N3O4S2
  • Molecular Weight : 497.63 g/mol .
  • Key Features: A morpholinophenyl group at the acetamide nitrogen. A sulfanyl bridge (-S-) connecting the acetamide to a phenyl ring substituted with a phenylsulfonylamino group.
  • Synonyms: ZINC1394748, AKOS005098855, MCULE-8974289308 .

This compound’s structure integrates a morpholine ring (enhancing solubility) and dual sulfur-based linkages (sulfanyl and sulfonyl groups), which may influence electronic properties and target interactions.

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide

  • Molecular Formula : C15H16N2O2S
  • Molecular Weight : 300.37 g/mol .
  • Structural Differences: Replaces the morpholinophenyl group with a methoxyphenyl group. Lacks the phenylsulfonylamino substituent.
  • Research Findings :
    • Demonstrated antimicrobial activity, attributed to the acetamide and sulfanyl moieties .
  • Key Comparison :
    • The methoxy group may reduce solubility compared to the morpholine ring.
    • Simpler structure but lower molecular weight may enhance membrane permeability.

CDD-934506 (2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide)

  • Molecular Formula : C17H14N4O5S
  • Molecular Weight : 410.38 g/mol (estimated) .
  • Structural Differences :
    • Incorporates a 1,3,4-oxadiazole ring and a nitro group.
  • Research Findings :
    • Targets Mycobacterium tuberculosis enzymes (PyrG/PanK), with inhibitory activity .
  • Key Comparison: The oxadiazole ring may enhance rigidity and target binding compared to the phenylsulfonylamino group.

N-(4-Morpholinophenyl)-2-(phenylsulfonyl)acetamide

  • Molecular Formula : C18H20N2O4S
  • Molecular Weight : 376.43 g/mol .
  • Structural Differences :
    • Replaces the sulfanyl bridge with a sulfonyl group (-SO2-).
  • Lower molecular weight may improve pharmacokinetic properties.

N-(4-Chlorophenyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide

  • Molecular Formula : C21H16ClN3O2S2
  • Molecular Weight : 466.00 g/mol .
  • Structural Differences: Features a thienopyrimidine heterocycle and a chlorophenyl group.
  • Research Findings: Likely targets kinase or microbial pathways due to the thienopyrimidine core .
  • Key Comparison :
    • The heterocyclic system increases complexity and may enhance target specificity.
    • Chlorine substituent introduces steric and electronic effects distinct from morpholine.

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Key Substituents Biological Target/Activity Reference
This compound 497.63 Morpholinophenyl, sulfanyl, sulfonylamino Unknown (structural analogs target enzymes/ion channels)
N-(4-Methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide 300.37 Methoxyphenyl, sulfanyl Antimicrobial
CDD-934506 ~410.38 Oxadiazole, nitrophenyl M. tuberculosis enzyme inhibition
N-(4-Morpholinophenyl)-2-(phenylsulfonyl)acetamide 376.43 Morpholinophenyl, sulfonyl Unknown (structural analog)
N-(4-Chlorophenyl)-2-[(thienopyrimidinyl)sulfanyl]acetamide 466.00 Thienopyrimidine, chlorophenyl Kinase/microbial targets (inferred)

Key Research Findings and Trends

Role of Sulfanyl vs. Sulfonyl Groups: Sulfanyl bridges (e.g., in the main compound and CDD-934506) may facilitate redox interactions or hydrogen bonding, while sulfonyl groups (e.g., in N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide) enhance stability and electron withdrawal .

Impact of Morpholine vs. Methoxy Groups: Morpholine rings improve solubility and bioavailability compared to methoxy groups, as seen in the comparison between the main compound and N-(4-methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide .

Heterocyclic Systems: Compounds like CDD-934506 (oxadiazole) and the thienopyrimidine derivative in demonstrate that heterocycles can enhance target specificity but may complicate synthesis .

Molecular Weight and Permeability :

  • Higher molecular weight (e.g., 497.63 g/mol for the main compound) may reduce membrane permeability compared to smaller analogs (e.g., 300.37 g/mol for the methoxyphenyl derivative) .

Q & A

Q. What synthetic strategies are recommended for synthesizing N-(4-morpholinophenyl)-2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves sequential sulfonylation, acetylation, and thioether formation. For example:

Sulfonylation : React 2-aminophenyl derivatives with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .

Thioether Coupling : Use a nucleophilic substitution reaction with a mercaptoacetamide intermediate, employing catalysts like K2_2CO3_3 in DMF at 80–100°C .

Acetylation : Introduce the morpholinophenyl group via refluxing with acetic anhydride (e.g., 30–60 minutes) followed by crystallization in ethanol .
Optimization : Adjust stoichiometry (1:1.1 molar ratio for sulfonylation), monitor via TLC/HPLC, and test inert atmospheres (N2_2) to minimize oxidation .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., morpholine proton signals at δ 3.6–3.8 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions) .
  • HPLC-MS : Quantify purity (>95%) and detect impurities using C18 columns with acetonitrile/water gradients .

Q. How can researchers address solubility limitations in aqueous buffers during biological assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
  • pH Adjustment : Test solubility in phosphate buffers (pH 6.5–7.5) to exploit ionization of sulfonamide groups .
  • Salt Formation : Explore hydrochloride or sodium salts via reaction with HCl/NaOH .

Advanced Research Questions

Q. What computational approaches are suitable for predicting target binding and pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., ATP-binding pockets) .
  • MD Simulations : Analyze stability of ligand-protein complexes in GROMACS (50 ns trajectories, AMBER force fields) .
  • ADMET Prediction : Employ SwissADME to estimate logP (target: 2–4), BBB permeability, and CYP inhibition .

Q. How can structural modifications improve metabolic stability without compromising activity?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute morpholine with thiomorpholine or piperazine to reduce CYP3A4-mediated oxidation .
  • Deuterium Labeling : Introduce deuterium at metabolically labile C–H bonds (e.g., acetamide methyl group) to prolong half-life .
  • Prodrug Design : Mask sulfonamide as a tert-butyl carbamate, cleaved in vivo by esterases .

Q. How should discrepancies in reported IC50_{50} values across cell-based assays be resolved?

  • Methodological Answer :
  • Batch Consistency : Verify purity via HPLC and elemental analysis; impurities >2% can skew results .
  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and normalize to cell viability (MTT/WST-1) .
  • Orthogonal Validation : Confirm activity via SPR (binding affinity) and Western blotting (target phosphorylation) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • CRISPR Knockout : Generate target gene KO cell lines; loss of compound efficacy confirms on-target effects .
  • Thermal Proteome Profiling (TPP) : Identify engaged targets by monitoring protein thermal stability shifts .
  • In Vivo PET Imaging : Radiolabel with 18^{18}F (e.g., via prosthetic groups) to track biodistribution in murine models .

Data Contradiction Analysis

  • Example : Conflicting solubility reports (e.g., >61.3 µg/mL in vs. lower in other studies).
    • Resolution : Standardize measurement conditions (e.g., shake-flask method at 25°C, 24 hr equilibrium) and validate via UV-Vis spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.